
tert-Butyl (R)-2-(pyrrolidin-3-yloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]acetate: is an organic compound that features a tert-butyl ester group and a pyrrolidin-3-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]acetate can be achieved through several methods. One common approach involves the reaction of tert-butyl bromoacetate with (3R)-pyrrolidin-3-ol in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the bromine atom by the pyrrolidin-3-yloxy group.
Industrial Production Methods: In an industrial setting, the production of tert-butyl esters, including tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]acetate, can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]acetate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features make it a valuable intermediate in the development of new drugs and therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use in the synthesis of novel pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile starting material for drug discovery.
Industry: In the industrial sector, tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]acetate is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active pyrrolidin-3-yloxy moiety, which can then interact with biological targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 2-[(3S)-pyrrolidin-3-yloxy]acetate: A stereoisomer with similar structural features but different stereochemistry.
Tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]propionate: A related compound with a propionate ester group instead of an acetate group.
Tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]butyrate: Another related compound with a butyrate ester group.
Uniqueness: Tert-butyl 2-[(3R)-pyrrolidin-3-yloxy]acetate is unique due to its specific combination of a tert-butyl ester group and a pyrrolidin-3-yloxy moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)7-13-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3/t8-/m1/s1 |
InChI Key |
DATHSDGIKBSITL-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CO[C@@H]1CCNC1 |
Canonical SMILES |
CC(C)(C)OC(=O)COC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


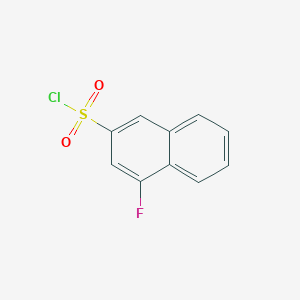
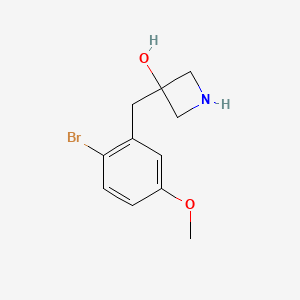

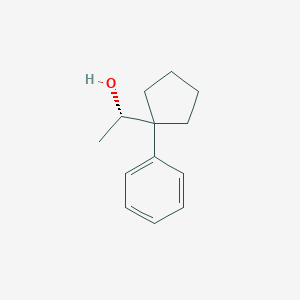
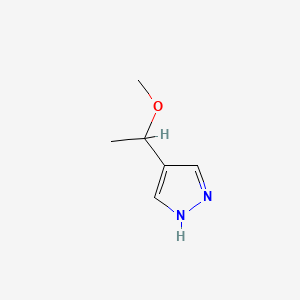
![2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid](/img/structure/B13559998.png)
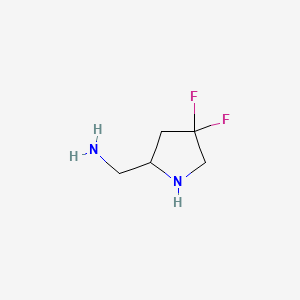

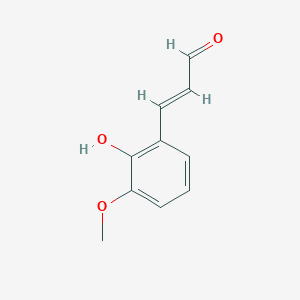
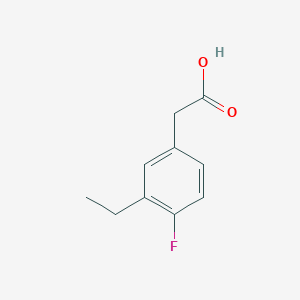
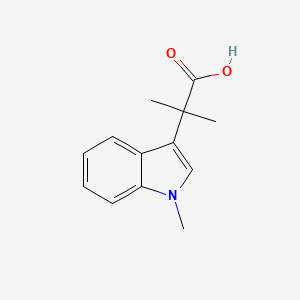
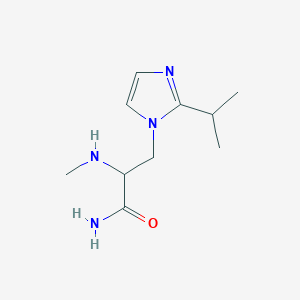
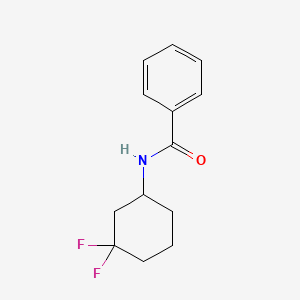
![(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13560049.png)
